Enhanced Lipophilicity (XLogP3) Versus N‑(2‑Chloroethyl)aniline and 3,4‑Dichloroaniline
The 3,4‑dichloro substitution on the aniline ring significantly increases the computed partition coefficient relative to the unsubstituted N‑(2‑chloroethyl)aniline and the parent 3,4‑dichloroaniline. 3,4‑Dichloro‑N‑(2‑chloroethyl)aniline has XLogP3 = 4.0, compared with 2.1 for N‑(2‑chloroethyl)aniline and 2.7 for 3,4‑dichloroaniline [REFS‑1, REFS‑2]. This 1.3–1.9 log‑unit increase indicates markedly higher lipophilicity, which would translate into greater passive membrane permeability and potentially better blood‑brain barrier penetration in biological contexts.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | N‑(2‑chloroethyl)aniline: 2.1; 3,4‑dichloroaniline: 2.7 |
| Quantified Difference | +1.9 log units vs N‑(2‑chloroethyl)aniline; +1.3 log units vs 3,4‑dichloroaniline |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20 / 2025.09.15) |
Why This Matters
The higher lipophilicity uniquely positions this compound for applications requiring brain‑penetrant or membrane‑permeable intermediates, where the less lipophilic analogs may be insufficient.
- [1] PubChem. 3,4‑Dichloro‑N‑(2‑chloroethyl)aniline (CID 23317089). https://pubchem.ncbi.nlm.nih.gov/compound/74474-36-5 (accessed 2026‑04‑27). View Source
- [2] PubChem. N‑(2‑Chloroethyl)aniline (CID 13631). https://pubchem.ncbi.nlm.nih.gov/compound/N-%282-chloroethyl%29aniline (accessed 2026‑04‑27). View Source
